N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(2,5-dimethoxyphenyl)urea
Overview
Description
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(2,5-dimethoxyphenyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a pyrazolyl group, and a dimethoxyphenyl group linked through a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(2,5-dimethoxyphenyl)urea typically involves the reaction of 4-chlorobenzylamine with 5-methyl-1H-pyrazole-3-carboxylic acid, followed by the coupling with 2,5-dimethoxyaniline. The reaction conditions often include the use of coupling agents such as carbodiimides (e.g., DCC or EDC) and catalysts like DMAP to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(2,5-dimethoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(2,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(2,5-dimethoxyphenyl)urea: can be compared with other urea derivatives, such as:
Uniqueness
The uniqueness of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N’-(2,5-dimethoxyphenyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl group and the 2,5-dimethoxyphenyl group may confer distinct properties compared to other similar compounds, making it a valuable molecule for targeted research and applications.
Properties
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-3-(2,5-dimethoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c1-13-10-19(24-25(13)12-14-4-6-15(21)7-5-14)23-20(26)22-17-11-16(27-2)8-9-18(17)28-3/h4-11H,12H2,1-3H3,(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCBNRJVDRUOAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)NC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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